An In-depth Technical Guide to Myclobutanil-d9: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Myclobutanil-d9: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Myclobutanil-d9, a deuterated isotopologue of the widely used fungicide Myclobutanil. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative analysis. The guide also covers the biochemical mechanism of action of Myclobutanil and provides detailed experimental protocols for its use.
Chemical Structure and Properties
Myclobutanil-d9 is a stable, deuterium-labeled version of Myclobutanil. The deuterium atoms are incorporated into the butyl side chain of the molecule, which provides a distinct mass difference from the non-labeled compound, making it an ideal internal standard for mass spectrometry-based analytical methods.
Chemical Structure:
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Systematic Name: 2-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)hexanenitrile-3,3,4,4,5,5,6,6,6-d₉[1]
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Chemical Formula: C₁₅H₈D₉ClN₄[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Myclobutanil-d9 and its non-deuterated analogue, Myclobutanil.
| Property | Myclobutanil-d9 | Myclobutanil |
| Molecular Weight | 297.83 g/mol [2][3] | 288.77 g/mol |
| Physical State | Solid | Light yellow solid |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[1] | Soluble in ethanol, benzene, ethyl acetate, and acetone. Soluble in common organic solvents like ketones, esters, and aromatic hydrocarbons. |
| Storage Conditions | Store at room temperature.[4] | Stable under normal storage conditions. |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₉)[1] | Not Applicable |
Synthesis of Myclobutanil-d9
A potential pathway for the synthesis of Myclobutanil-d9 could involve the following logical steps:
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Synthesis of Deuterated Butyronitrile: This could be achieved through methods such as the ammoxidation of deuterated n-butanol or by base-catalyzed exchange of butyronitrile with deuterium oxide (D₂O).[5][6]
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Alkylation: The resulting deuterated butyronitrile would then be used in the subsequent alkylation steps to form the deuterated hexanenitrile backbone.
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Halogenation and Triazole Addition: The deuterated intermediate would then follow the standard synthesis pathway for Myclobutanil, involving halogenation and subsequent reaction with 1,2,4-triazole to yield Myclobutanil-d9.
Biological Activity and Mechanism of Action
Myclobutanil, and by extension its deuterated form, is a conazole fungicide that acts as a potent inhibitor of ergosterol biosynthesis in fungi.[7] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells.
The specific target of Myclobutanil is the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme. By inhibiting this enzyme, Myclobutanil disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, leading to cell death.
Experimental Protocols: Use of Myclobutanil-d9 as an Internal Standard
Myclobutanil-d9 is primarily used as an internal standard for the quantification of Myclobutanil in various matrices, such as grapes, wine, and other agricultural products, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The following is a representative experimental protocol for the analysis of Myclobutanil in grape samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS.
Sample Preparation (QuEChERS)
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Homogenization: Weigh 10 g of a representative grape sample into a 50 mL polypropylene centrifuge tube.
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Internal Standard Spiking: Add a known amount of Myclobutanil-d9 solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.
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Extraction: Add 10 mL of acetonitrile to the tube.
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Salting Out: Add a mixture of anhydrous magnesium sulfate (4 g), sodium chloride (1 g), sodium citrate dibasic sesquihydrate (0.5 g), and sodium citrate tribasic dihydrate (1 g).
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Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.
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Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
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Analysis: The supernatant is ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
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Gradient: A suitable gradient from 5% to 95% B over several minutes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Myclobutanil and Myclobutanil-d9. The exact m/z values will depend on the specific adduct formed (e.g., [M+H]⁺).
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Quantification: The concentration of Myclobutanil in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Myclobutanil and a constant concentration of Myclobutanil-d9.
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Conclusion
Myclobutanil-d9 is an indispensable tool for the accurate and precise quantification of Myclobutanil residues in complex matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometry. The methodologies outlined in this guide provide a robust framework for researchers and analytical scientists working in food safety, environmental monitoring, and related fields. A thorough understanding of its properties, synthesis, and application is crucial for reliable analytical measurements and for studying the environmental fate and toxicology of Myclobutanil.
